![molecular formula C11H14N6 B14894676 2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile
Description
2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Properties
Molecular Formula |
C11H14N6 |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-methyl-3-[methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propanenitrile |
InChI |
InChI=1S/C11H14N6/c1-8(4-12)6-16(2)10-9-5-15-17(3)11(9)14-7-13-10/h5,7-8H,6H2,1-3H3 |
InChI Key |
AOOCBFZZPOKQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=NC=NC2=C1C=NN2C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.